N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
N-(4-iodophenyl)-1-thiophen-2-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16IN3S2/c19-13-5-7-14(8-6-13)20-18(23)22-11-10-21-9-1-3-15(21)17(22)16-4-2-12-24-16/h1-9,12,17H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWYXXLQUIGUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CS3)C(=S)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16IN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide typically involves multi-step organic reactions. The process may start with the preparation of the core dihydropyrrolo[1,2-a]pyrazine structure, followed by the introduction of the thiophen-2-yl and 4-iodophenyl groups. Common reagents and conditions used in these reactions include:
Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Stille coupling to introduce the 4-iodophenyl group.
Cyclization reactions: To form the dihydropyrrolo[1,2-a]pyrazine core.
Thioamide formation: Using reagents like Lawesson’s reagent or thiourea.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the nitro or carbonyl groups if present.
Substitution: Halogen exchange or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The combination of aromatic and heterocyclic structures may confer biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs share the 3,4-dihydropyrrolo[1,2-a]pyrazine backbone but differ in substituents and functional groups. Key comparisons include:
*Estimated based on molecular formula (C₁₈H₁₅IN₄S₂).
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-iodophenyl group (target) and 2,6-difluorophenyl group are electron-withdrawing, enhancing stability but reducing solubility. In contrast, 3,4,5-trimethoxyphenyl and 4-ethoxyphenyl substituents increase solubility via electron donation.
- Thiophene (target) vs. pyridine : Thiophene’s sulfur atom enhances π-π stacking and metal coordination, while pyridine’s nitrogen facilitates hydrogen bonding.
- Sulfonyl groups introduce strong polarity and acidity, favoring aqueous solubility but limiting blood-brain barrier penetration.
Biological Activity
N-(4-iodophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through methods such as condensation reactions involving thiophenes and pyrazines, followed by carbothioamide formation. Detailed procedures often utilize techniques like NMR spectroscopy for structural confirmation.
Antimicrobial Properties
Research indicates that derivatives of the pyrrolo[1,2-a]pyrazine scaffold exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
| Compound | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Antibacterial | 32 μg/mL against Staphylococcus aureus |
| Compound B | Antibacterial | 16 μg/mL against Escherichia coli |
The biological activity of this compound is hypothesized to be influenced by its structural components, particularly the presence of the thiophene and iodophenyl groups which may enhance its interaction with bacterial cell membranes or key metabolic pathways involved in bacterial growth and replication.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. Molecular docking studies suggest that the compound can bind effectively to these targets, potentially leading to enhanced antibacterial efficacy.
Study 1: Antibacterial Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrrolo[1,2-a]pyrazines and tested their antibacterial properties against multi-drug resistant strains. The study found that certain derivatives exhibited MIC values comparable to standard antibiotics like ampicillin, highlighting their potential as new antibacterial agents .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications in the substituents on the pyrrolo[1,2-a]pyrazine ring significantly affected biological activity. Compounds with electron-donating groups at specific positions demonstrated enhanced antibacterial properties. This understanding can guide further modifications to optimize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
